2,8-Thianthrenedicarboxylic acid
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Overview
Description
2,8-Thianthrenedicarboxylic acid is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring structure
Mechanism of Action
Target of Action
Thianthrene-2,8-dicarboxylic acid is a sulfur-containing macrocycle Sulfur-containing macrocycles have been extensively studied for their unique characteristics due to their polygonal ring-shaped skeleton . They demonstrate unusual inclusiveness, which can be utilized in host-guest chemistry .
Mode of Action
It’s known that the compound can adopt unique polygonal geometries by connecting aromatic hydrocarbons with sulfur linkers . This allows it to interact with its targets in a unique way, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
Sulfur-containing macrocycles like thianthrene-2,8-dicarboxylic acid have been used in various applications such as the extraction of metal ions, transport materials, catalysts, crystal engineering/supramolecular architectures, guest adsorption materials, and chemosensors . These applications suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
It’s known that the compound shows fluorescence and phosphorescence emission in a ch2cl2 solution at ambient and liquid nitrogen temperatures . This suggests that the compound may have interesting photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,8-Thianthrenedicarboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of sodium sulfide on N,N-dimethyl-3,4-dichlorobenzamide . Another method includes the use of S-diimidated 1,2-benzenedithiol as a π-extending agent in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of thianthrene-2,8-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,8-Thianthrenedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2,8-Thianthrenedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.
Comparison with Similar Compounds
- Thiacalix 4-2,8-thianthrene: A cyclic tetramer with sulfur linkers, exhibiting unique supramolecular chemistry .
Thianthrene: A related compound with a similar dibenzo-fused 1,4-dithiine ring structure.
Uniqueness: 2,8-Thianthrenedicarboxylic acid is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
thianthrene-2,8-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCPNPRIPIZPCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742620 |
Source
|
Record name | Thianthrene-2,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154341-97-6 |
Source
|
Record name | 2,8-Thianthrenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154341-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thianthrene-2,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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